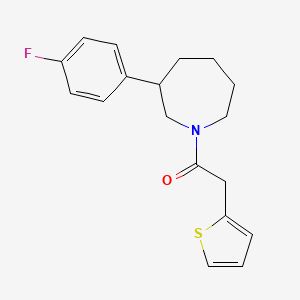

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone

Descripción

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with a 4-fluorophenyl group. The ethanone moiety is further linked to a thiophen-2-yl group.

Propiedades

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNOS/c19-16-8-6-14(7-9-16)15-4-1-2-10-20(13-15)18(21)12-17-5-3-11-22-17/h3,5-9,11,15H,1-2,4,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCNLSNPUANMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the azepane ring.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving the azepane and thiophene moieties.

Mecanismo De Acción

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application:

Pharmaceuticals: The compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The fluorophenyl group can enhance binding affinity, while the azepane ring may modulate the compound’s pharmacokinetic properties.

Materials: In materials science, the compound’s electronic properties can be attributed to the conjugation between the thiophene and fluorophenyl groups, influencing its behavior in electronic devices.

Comparación Con Compuestos Similares

Azepane-Based Derivatives

Compound: 1-(Azepan-1-yl)-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dan)

- Structure : Azepane ring with a triazolyl group substituted by 2,4-difluorophenyl.

- Properties : Yellow solid, 98% yield.

Compound: 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone

- Structure : Piperazine (six-membered ring) vs. azepane (seven-membered).

Thiophene-Linked Ketones

Compound: 2-(5-Chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone (MAC-5576)

- Bioactivity : SARS-CoV Mpro inhibitor (IC50 = 0.5 ± 0.3 μM).

- Comparison : Replacement of the azepane-fluorophenyl group with a chloropyridine highlights the importance of the azepane’s hydrophobic interactions.

Compound: 2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone

- Structure : Sulfonyl group instead of azepane.

- Properties : 90% yield; sulfonyl groups enhance solubility and electron-withdrawing effects.

Fluorophenyl-Substituted Heterocycles

Compound : 3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-yn-1-one

- Structure : Propargyl ketone with fluorophenyl and thiophene.

- Comparison : The propargyl group introduces rigidity, contrasting with the azepane’s flexibility.

Compound : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

- Crystallography : Planar conformation with perpendicular fluorophenyl groups.

- Comparison : Multiple fluorophenyl groups may increase lipophilicity, similar to the target compound’s 4-fluorophenyl substituent.

Data Tables

Table 2. Crystallographic and Conformational Data

| Compound (Reference) | Crystal System | Symmetry | Planarity Notes |

|---|---|---|---|

| 4-(4-Fluorophenyl)-thiazole derivative | Triclinic | P̄1 | Mostly planar; one fluorophenyl perpendicular |

Key Findings and Implications

Substituent Effects : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and target binding, as seen in SARS-CoV inhibitors (e.g., MAC-5576) .

Ring Flexibility : Azepane’s seven-membered ring may improve bioavailability compared to piperazine derivatives .

Synthetic Feasibility : Analogous compounds (e.g., 2dan) are synthesized in high yields (>90%) via click chemistry, suggesting viable routes for the target compound .

Crystallography : Fluorophenyl groups in planar or perpendicular orientations (e.g., ) could guide structural optimization for crystallinity or stability.

Actividad Biológica

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a thiophene moiety. This combination has implications for its biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 1-[3-(4-fluorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone, with the molecular formula and a molecular weight of 315.42 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's stability and binding affinity in pharmaceutical applications.

Medicinal Chemistry Applications

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone has shown promise in several areas:

- Neurological Disorders : The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.

- Cancer Research : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group may enhance its ability to bind to target proteins involved in tumor growth.

The biological activity of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is believed to involve:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity. The azepane ring contributes to the structural stability necessary for effective binding.

- Electronics and Conjugation : The conjugation between the thiophene and fluorophenyl groups can influence electronic properties, enhancing the compound's reactivity and interaction with biological targets .

Similar Compounds

To better understand the unique properties of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone | Chlorophenyl Structure | Chlorine instead of fluorine; may affect biological activity due to differences in electronegativity. |

| 1-(3-(4-Methylphenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone | Methylphenyl Structure | Methyl group instead of fluorine; likely alters pharmacokinetic properties. |

The presence of the fluorine atom in 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is crucial as it enhances electronic properties that are beneficial for drug development.

Cytotoxicity Assays

In vitro studies have demonstrated that 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | 0.79 (Tamoxifen) |

| HeLa (Cervical Cancer) | 0.55 | 0.80 (Doxorubicin) |

These results indicate that the compound's activity is comparable or superior to established chemotherapeutic agents, suggesting its potential as a lead compound in anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.